molecular formula C10H17N5O6 B1384376 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate CAS No. 40773-29-3

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate

Cat. No.: B1384376
CAS No.: 40773-29-3
M. Wt: 303.27 g/mol
InChI Key: JXCUXHIFRMFALJ-FVALZTRZSA-N
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Description

Systematic IUPAC Name Derivation and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complex structural architecture through precise nomenclature conventions that account for both the purine base and the sugar moiety components. The IUPAC designation "2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate" provides a complete structural description that encompasses the stereochemical configuration and hydration state. The nomenclature begins with the identification of the amino group at position 2 of the purine ring system, followed by the specification of the nitrogen-9 substitution pattern that connects to the modified ribofuranose sugar unit.

The structural interpretation reveals a purine base system where the amino group occupies position 2, while a carbonyl group is located at position 6, creating the characteristic guanine base structure. The sugar component features a tetrahydrofuran ring system with specific stereochemical descriptors (2R,4S,5R) that define the spatial arrangement of hydroxyl groups and the hydroxymethyl substituent. This stereochemical precision is crucial for biological activity, as the specific configuration determines the compound's ability to participate in hydrogen bonding networks and enzymatic recognition processes. The oxolan designation refers to the five-membered ring oxygen-containing structure, which corresponds to the ribofuranose moiety in the deoxygenated form characteristic of deoxyribonucleosides.

The systematic name also incorporates the dihydrate designation, indicating the presence of two water molecules associated with each molecule of the organic compound. This hydration pattern contributes to the compound's crystalline structure and affects its physical properties, including solubility characteristics and thermal stability. The complete IUPAC name thus provides a comprehensive description that allows for unambiguous identification of the compound's structure, stereochemistry, and hydration state, ensuring precise communication within the scientific community.

CAS Registry Number and Alternative Nomenclature Conventions

The Chemical Abstracts Service registry number for this compound is 40773-29-3, which serves as the unique numerical identifier for this specific hydrated form of the compound. This CAS number distinguishes the dihydrate form from related compounds, including the anhydrous deoxyguanosine which carries the CAS number 961-07-9. The distinction between these registry numbers reflects the significant impact that hydration state has on chemical properties and regulatory classification within chemical databases.

Alternative nomenclature conventions provide additional identification pathways that reflect different naming traditions and functional emphases within biochemical literature. The compound is commonly referred to as "2'-deoxyguanosine dihydrate," which emphasizes its relationship to the naturally occurring nucleoside guanosine while highlighting the absence of a hydroxyl group at the 2' position of the sugar moiety. This nomenclature convention aligns with biochemical terminology that focuses on the compound's role as a building block in deoxyribonucleic acid structures. Additional synonymous designations include "9-(2-Deoxy-β-D-ribofuranosyl)guanine dihydrate" and "Guanine-2'-deoxyriboside dihydrate," which provide alternative perspectives on the compound's structural organization.

The molecular descriptor language Simple Molecular-Input Line-Entry System representation "O=C1NC(N)=NC2=C1N=CN2[C@@H]3OC@HC@@HC3.[H]O[H].[H]O[H]" provides a linear notation that captures the complete molecular structure including stereochemical information and the associated water molecules. This representation system enables computational processing and database searching while maintaining structural accuracy. The variety of nomenclature conventions reflects the compound's significance across multiple scientific disciplines, from organic chemistry to biochemistry and molecular biology, each requiring specific naming approaches that align with their respective research contexts.

Molecular Formula and Stereochemical Descriptors

The molecular formula for this compound is C₁₀H₁₇N₅O₆, which accounts for the organic nucleoside component plus two molecules of water of crystallization. This formula reflects a molecular weight of 303.27 grams per mole, distinguishing it from the anhydrous form which has the molecular formula C₁₀H₁₃N₅O₄ and a molecular weight of 267.24 grams per mole. The additional four hydrogen atoms and two oxygen atoms in the dihydrate form arise from the incorporation of water molecules into the crystal lattice structure, which significantly influences the compound's physical and chemical properties.

The stereochemical descriptors embedded within the compound's name provide critical information about the three-dimensional arrangement of atoms around chiral centers. The designation (2R,4S,5R) refers to the configuration at carbons 2, 4, and 5 of the tetrahydrofuran ring system, following the Cahn-Ingold-Prelog priority rules for stereochemical notation. Specifically, the 2R configuration indicates that the highest priority substituents around carbon 2 are arranged in a clockwise manner when viewed from a specific orientation, while the 4S and 5R designations provide similar spatial information for their respective carbon centers. This stereochemical precision is essential for biological activity, as enzymes and other biological macromolecules exhibit strict stereospecificity in their recognition and processing of nucleoside substrates.

Property Dihydrate Form Anhydrous Form
Molecular Formula C₁₀H₁₇N₅O₆ C₁₀H₁₃N₅O₄
Molecular Weight 303.27 g/mol 267.24 g/mol
CAS Number 40773-29-3 961-07-9
Water Content 2 molecules 0 molecules
PubChem CID 135742146 135398592

The stereochemical descriptors also extend to the purine base attachment, where the nitrogen-9 position serves as the glycosidic bond connection point between the guanine base and the deoxyribose sugar. The β-configuration of this glycosidic bond, implied in the structural nomenclature, indicates that the base extends from the same face of the sugar ring as the 5'-hydroxymethyl group, which is the naturally occurring configuration found in deoxyribonucleic acid structures. This stereochemical arrangement is crucial for proper base pairing and helical structure formation in nucleic acid contexts. The complete stereochemical description thus encompasses both the sugar ring conformations and the glycosidic bond geometry, providing a comprehensive three-dimensional structural specification that enables accurate molecular modeling and structure-activity relationship studies.

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4.2H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);2*1H2/t4-,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCUXHIFRMFALJ-FVALZTRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the purine ring, and subsequent deprotection steps. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and quality. The use of catalysts and advanced purification methods, such as chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological processes, including enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites, inhibiting or activating the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

Analogues differ in:

  • Sugar moiety stereochemistry (e.g., 2R,3S vs. 2R,4S).
  • Substituents on the purine base (e.g., amino, fluoro, methyl groups).
  • Functional groups on the sugar unit (e.g., hydroxymethyl, methoxy).
  • Hydration state (e.g., anhydrous vs. dihydrate).
Table 1: Structural and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Stereochemistry Solubility/Stability Notes
Target Compound (19916-78-0) C₁₀H₁₄N₅O₅·2H₂O 299.27 (2R,4S,5R)-sugar; 2-amino-purine; dihydrate High water solubility due to -OH groups
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one C₁₀H₁₂FN₅O₄ 285.23 4-fluoro substitution; (2R,3S,4S,5R)-sugar Enhanced metabolic stability
2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one C₁₁H₁₅N₅O₅ 297.27 3-methoxy substitution; (2R,3R,4R,5R)-sugar Increased lipophilicity
2′-Deoxy-N-methylguanosine (19916-77-9) C₁₁H₁₅N₅O₄ 281.27 N-methylguanine; 2′-deoxyribose Reduced polarity vs. ribose analogues

Biological Activity

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate, also known by its CAS number 40773-29-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural similarity to nucleosides and nucleotides, which suggests possible roles in cellular processes such as signaling and metabolism.

  • Molecular Formula : C10H17N5O6
  • Molecular Weight : 303.27 g/mol
  • CAS Number : 40773-29-3

The biological activity of this compound primarily stems from its interaction with various biological targets, particularly enzymes involved in nucleotide metabolism and signaling pathways. It has been shown to exhibit effects on:

  • Eukaryotic Translation Initiation Factor 4E (eIF4E) : This protein plays a crucial role in the initiation of translation by recognizing the 7-methylguanylate cap of mRNA. Studies have indicated that analogs of this compound may inhibit eIF4E, thus affecting protein synthesis .
  • Cell Proliferation : Research indicates that certain purine derivatives can modulate cell growth and proliferation through their effects on signaling pathways associated with growth factors and cytokines.

Biological Activities

Several studies have explored the biological activities associated with this compound:

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one have been shown to induce apoptosis in breast cancer cells by downregulating eIF4E levels .

Antiviral Properties

Research has also suggested that purine derivatives can inhibit viral replication. Specific analogs have been tested against viruses such as HIV and Hepatitis C, showing potential as antiviral agents due to their ability to interfere with viral RNA synthesis .

Case Studies

  • Case Study on Cancer Treatment :
    • A study investigated the effects of a related purine analog on MDA-MB-231 breast cancer cells. The analog was found to reduce eIF4E protein levels significantly after treatment with varying concentrations over 72 hours. However, challenges were noted regarding cellular permeability which limited the effectiveness of the treatment at lower concentrations .
  • Antiviral Efficacy :
    • Another study assessed the antiviral potential of purine derivatives against Hepatitis C virus (HCV). The results indicated that these compounds could significantly reduce viral load in vitro, suggesting a mechanism involving inhibition of viral RNA-dependent RNA polymerase .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismEffect Observed
AntitumoreIF4EInduces apoptosis in cancer cells
AntiviralViral RNA synthesisReduces viral replication
Cell ProliferationGrowth factor signalingModulates cell growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • The compound can be synthesized via nucleoside analog methodologies, such as coupling modified purine bases with protected ribose derivatives. Key steps include regioselective glycosylation and deprotection under controlled acidic/basic conditions. For example, describes a synthesis yielding 8-bromoadenosine derivatives using similar strategies, with NMR data (δ 3.46–8.11 ppm) confirming structural integrity. Purification via column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) and recrystallization in DMSO/water mixtures improves purity (>98%) .

Q. What characterization techniques are critical for confirming the stereochemistry and hydration state?

  • X-ray crystallography is essential for resolving stereochemistry (e.g., resolved the crystal structure of a cyclopentyl analog, confirming hydroxyl and methylene orientations). Complementary methods include:

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC (e.g., used 270 MHz NMR to identify H-5', H-3', and NH₂ protons).
  • Mass spectrometry : ESI-MS (e.g., m/z 345.1 [M+H]⁺ in ) validates molecular weight.
  • TGA/DSC : Differentiate dihydrate vs. anhydrous forms by analyzing dehydration transitions .

Q. How should researchers handle stability and storage to prevent degradation?

  • Store under inert atmosphere (N₂/Ar) at room temperature, shielded from light and moisture. specifies that decomposition occurs under prolonged exposure to O₂ or UV light. Use amber glass vials and desiccants (silica gel) for long-term storage. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Quantum mechanical calculations (DFT, MP2) predict regioselectivity in substitution reactions. For example, describes a fluorophenyl-substituted purine analog where computational analysis of HOMO/LUMO interactions guided the choice of electrophilic sites. Pair with molecular dynamics simulations to assess solvation effects on ribose ring puckering .

Q. What experimental strategies resolve contradictions in reported spectral data (e.g., NMR shifts)?

  • Case study : (CAS 118-00-3, MW 283.24) and (CAS 550-33-4, MW 252.23) show discrepancies in molecular weights for structurally similar compounds. To resolve:

  • Validate via high-resolution MS (HRMS).
  • Cross-reference with crystallographic data (e.g., ’s CCDC deposition).
  • Replicate synthesis under standardized conditions to isolate batch-specific impurities .

Q. What methodologies optimize phosphorylation for prodrug development?

  • outlines a 5′-phosphonate synthesis using diisopropylamino phosphoramidites. Key steps:

  • Protect hydroxyl groups with TBDMS or acetyl.
  • React with phosphonylating agents (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) in anhydrous THF.
  • Deprotect with NH₃/MeOH. Monitor reaction progress by ³¹P NMR (δ −2 to 5 ppm) .

Methodological Notes

  • Contradiction Analysis : Always cross-validate CAS numbers and molecular formulas against peer-reviewed crystallographic databases (e.g., CCDC) to address inconsistencies.
  • Scale-up Challenges : highlights reactor design principles (e.g., continuous-flow systems) to mitigate exothermic side reactions during phosphorylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate
Reactant of Route 2
Reactant of Route 2
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one dihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.